![molecular formula C20H25N5O3 B2800839 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione CAS No. 1021065-30-4](/img/structure/B2800839.png)

1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

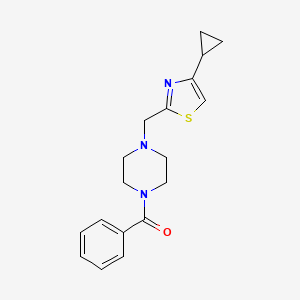

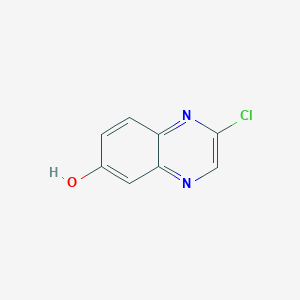

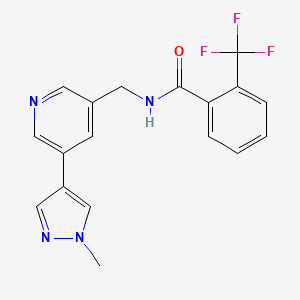

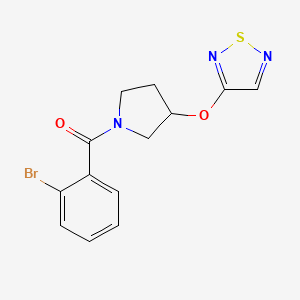

1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-crystal Formation

This compound has been used in the formation of co-crystals with carboxylic acids . The preparation, X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis of these complexes have been reported . The co-crystals were formed based on 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 2,6-dichlorobenzoic acid 2-pyrazinecarboxylic acid, and 3-nitrophthalic acid .

Antioxidant Activity

The compound has shown promising antioxidant activity . The synthesized compounds exhibit antioxidant activities comparable to the reference drug Trolox .

Antitumor Cytotoxicity

The compound has shown selective antitumor cytotoxicity in vitro . Compounds exhibit cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations .

Chemotherapy Agents

Due to its promising antioxidant activity and selective antitumor cytotoxicity in vitro, this compound indicates promising prospects as chemotherapy agents .

Synthesis of Chromone Based Hybrids

The compound has been used in the synthesis of chromone based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .

Root Growth Stimulant

Some derivatives of this compound could be applied as a new agro-chemical, functioning as a root growth stimulant . It promotes primary root length, influences the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

Mechanism of Action

Target of Action

The primary targets of 1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . These targets play a crucial role in pain perception and inflammation, making them important for the compound’s analgesic and anti-inflammatory activities .

Mode of Action

This compound acts as an antagonist of the TRPA1 channel and an inhibitor of PDE4/7 . By blocking the TRPA1 channel and inhibiting PDE4/7 activity, it can modulate pain perception and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the TRPA1 channel and PDE4/7 . The antagonism of the TRPA1 channel and inhibition of PDE4/7 can lead to a decrease in pain and inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in rats . It was found to have a favorable pharmacokinetic profile, suggesting good absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results .

Action Environment

properties

IUPAC Name |

2,4-dimethyl-6-(3-pentoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-4-5-6-12-28-15-9-7-8-14(13-15)24-10-11-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h7-9,13H,4-6,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEONHULXZBLIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)

![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)

amino}acetamide](/img/structure/B2800779.png)